REACTION_CXSMILES
|
[Br:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH:18][C:19](=[O:21])[CH3:20])=[CH:4][CH:3]=1.[CH2:22](C(C)=O)C(C)C.[OH-].[K+].COS(=O)(=O)OC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([N:18]([CH3:22])[C:19](=[O:21])[CH3:20])=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC(C)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
COS(OC)(=O)=O
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 30° C. for 1 hour, 40° C. for 2 hours and 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while being maintained at 50° C
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
after methyl isobutyl ketone was recovered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |